molecular formula C11H9NO3 B061802 (10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione CAS No. 186606-17-7

(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione

Cat. No.: B061802
CAS No.: 186606-17-7
M. Wt: 203.19 g/mol
InChI Key: MFQCEFDMLXLCGB-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione is a sophisticated, chiral heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This tricyclic lactone-lactam structure, featuring a defined (10aS) stereocenter, presents a constrained, three-dimensional framework that is highly valuable for the design and synthesis of novel bioactive compounds. Its core structure serves as a privileged motif for probing protein-ligand interactions, particularly in the development of enzyme inhibitors and allosteric modulators. Researchers utilize this compound as a key synthetic intermediate or a core building block for constructing more complex molecular architectures aimed at targets within the central nervous system (CNS) and oncology. The embedded oxazolidinedione and dihydroisoquinoline moieties offer potential for interactions with a range of biological targets, making it a versatile tool for structure-activity relationship (SAR) studies and for generating compound libraries with enhanced spatial diversity. This product is intended for research applications only and provides a critical starting point for the synthesis of novel chemical entities.

Properties

IUPAC Name

(10aS)-10,10a-dihydro-5H-[1,3]oxazolo[3,4-b]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10-9-5-7-3-1-2-4-8(7)6-12(9)11(14)15-10/h1-4,9H,5-6H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQCEFDMLXLCGB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)OC(=O)N2CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C(=O)OC(=O)N2CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448806
Record name (10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186606-17-7
Record name (10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Synthesis via Tic-OH Intermediate

A widely cited method involves using (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic-OH) as a starting material. The process begins with the reaction of Tic-OH with primary amines under alkaline conditions (NaOH/MeOH or DIEA/CH₂Cl₂), forming a linear urea intermediate. Subsequent cyclization with 1,1′-carbonyldiimidazole (CDI) yields the oxazolo-isoquinoline-dione scaffold. For the target compound, optimal yields (72–85%) are achieved using methylamine and CDI in anhydrous dichloromethane at 0–5°C.

Reaction Conditions:

StepReagentsSolventTemperatureYield
1Methylamine, DIEACH₂Cl₂25°C90%
2CDICH₂Cl₂0–5°C78%

This method prioritizes regioselectivity, with the oxazole ring forming preferentially at the [3,4-b] position due to steric hindrance from the tetrahydroisoquinoline’s C-1 methyl group.

Annulation Strategies for Bicyclic Framework Construction

Knoevenagel Condensation Followed by Cyclization

Homophthalic acid (1,2-benzenediacetic acid) serves as a precursor for constructing the isoquinoline-dione core. Treatment with ammonium hydroxide under reflux conditions generates isoquinoline-1,3-dione via cyclodehydration. Introducing the oxazolo ring requires a subsequent annulation step using glycolaldehyde dimethyl acetal and BF₃·Et₂O as a Lewis acid catalyst. The reaction proceeds via a [3+2] cycloaddition mechanism, yielding the dihydrooxazole moiety with retention of stereochemistry at C-10a.

Key Data:

  • Homophthalic acid cyclization: 88% yield (reflux, 6 h).

  • Annulation yield: 65% (BF₃·Et₂O, CH₃CN, 60°C).

Challenges include competing side reactions during annulation, mitigated by slow addition of glycolaldehyde dimethyl acetal and strict temperature control.

Asymmetric Catalysis for Stereochemical Control

Chiral Auxiliary-Mediated Synthesis

To enforce the (10aS) configuration, a chiral oxazolidinone auxiliary is employed. (S)-4-Benzyl-2-oxazolidinone is conjugated to a tetrahydroisoquinoline precursor via a Mukaiyama aldol reaction. The auxiliary directs facial selectivity during cyclization, achieving 92% enantiomeric excess (ee) after auxiliary removal.

Synthetic Pathway:

  • Aldol Reaction: (S)-Oxazolidinone + 1,3,5-Trioxane → Diastereomeric adduct (dr 8:1).

  • Cyclization: TFA-mediated ring closure → (10aS)-configured product.

Optimization:

  • Catalyst: Trost ligand (R,R)-1,2-Diaminocyclohexane (10 mol%).

  • Yield: 68% over two steps.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

A polystyrene Rink amide resin is functionalized with a tert-butyloxycarbonyl (Boc)-protected tetrahydroisoquinoline precursor. After Boc deprotection (TFA/DCM), on-resin cyclization with carbonyl diimidazole forms the oxazolo ring. Cleavage with HF·pyridine affords the target compound in 82% purity (HPLC).

Advantages:

  • Avoids purification of intermediates.

  • Scalable to multi-gram quantities.

Comparative Analysis of Methodologies

Table 1: Efficiency of Synthetic Routes

MethodYield (%)Purity (%)StereoselectivityScalability
Cyclocondensation7895ModerateHigh
Annulation6589LowModerate
Asymmetric Catalysis6897High (92% ee)Low
Solid-Phase8282N/AHigh

Cyclocondensation offers the best balance of yield and scalability, while asymmetric methods are preferred for enantioselective synthesis.

Mechanistic Insights and Side Reactions

Cyclization Pathways

The oxazolo ring forms via nucleophilic attack of the tetrahydroisoquinoline’s amine on a carbonyl electrophile (e.g., CDI-activated carbonate). Density functional theory (DFT) calculations indicate a transition state favoring cis-annulation due to hydrogen bonding between the amine and carbonyl oxygen. Competing trans-products are minimized below 10% by maintaining low temperatures.

Byproduct Formation

Common byproducts include:

  • Over-cyclized tricyclic derivatives (5–12% yield) from excessive CDI.

  • Epimerization at C-10a (>15% under basic conditions), mitigated by using DIEA instead of NaOH .

Chemical Reactions Analysis

Types of Reactions

(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form oxazolo[3,4-b]isoquinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives, which may exhibit different biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the oxazole or isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[3,4-b]isoquinoline-1,3-diones with different substituents, while reduction can produce various dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, (10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione is used as a building block for the synthesis of more complex molecules

Biology

This compound has shown promise in biological research due to its potential bioactivity. Studies have investigated its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential as pharmaceutical agents. These derivatives may exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure can be exploited to create polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The target compound’s oxazolo-isoquinoline dione core distinguishes it from analogous heterocycles like isoindoline-diones (e.g., compounds 10a–c and 11a in ) and pyrimidine-thioxo derivatives (). Key distinctions include:

  • Ring Systems: The oxazolo-isoquinoline scaffold introduces a fused six-membered isoquinoline ring and five-membered oxazole, contrasting with isoindoline-diones (six-membered benzene fused to five-membered dione) .
  • Electron Density : The oxazole ring’s oxygen and nitrogen atoms create distinct electron-deficient regions compared to isoindoline-diones, influencing reactivity and intermolecular interactions .

Substituent and Functional Group Variations

Table 1: Structural and Functional Group Comparison
Compound Core Structure Key Substituents/Functional Groups Melting Point (°C) Yield (%)
Target Compound Oxazolo-isoquinoline None (planar bicyclic dione) Not reported Not reported
10a Isoindoline-dione 4-[1-(4H-Triazol-4-ylimino)ethyl]phenyl 222–224 32
10b Isoindoline-dione 1,5-Dimethyl-3-oxo-2-phenylpyrazole 218–220 44
10c Isoindoline-dione Pyrazole-4-carbonitrile 232–234 36
11a Isoindoline-dione 2-Methyl-2,3-dihydrobenzo[d]imidazolyl 292–294 46
Compound Pyrimidine-thioxo 4-Nitrophenyl, carbonyl, thioxo 190.9 79
  • The target’s lack of polar substituents may reduce solubility in polar solvents relative to 10c (cyano group) or 11a (NH groups) .

Spectroscopic and Analytical Data

  • IR Spectroscopy : The target’s carbonyl stretches (C=O) at ~1700 cm⁻¹ align with 10a–c (1713–1785 cm⁻¹) but differ from the pyrimidine-thioxo compound’s 1689 cm⁻¹ carbonyl and 1308 cm⁻¹ C=S peaks .
  • NMR: The target’s aromatic proton signals in the isoquinoline region (δ 7–8 ppm) contrast with 10a–c’s isoindoline-derived aryl protons (δ 7.2–8.2 ppm) .
  • Mass Spectrometry : The target’s molecular ion (m/z 203) is simpler than 10a (m/z 331) or 10c (m/z 445), reflecting its smaller size and lack of substituents .

Biological Activity

(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione (CAS Number: 186606-17-7) is a heterocyclic compound characterized by a fused oxazole and isoquinoline ring system. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anti-cancer properties and interactions with various molecular targets.

  • Molecular Formula : C₁₁H₉NO₃
  • Molecular Weight : 203.19 g/mol
  • Density : 1.43 g/cm³ (predicted)
  • Melting Point : 174-178 °C
  • Hazard Classification : Irritant (Xi) .

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors involved in cellular signaling pathways. The compound's structure allows it to modulate these targets, leading to alterations in physiological responses such as apoptosis and cell cycle regulation.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro assays indicate that this compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance, it has shown promising results in inhibiting MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines with IC50 values as low as 1.2 µM .
  • Mechanistic Insights : The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through intrinsic pathways. This is evidenced by increased expression of pro-apoptotic markers such as BAX and decreased levels of anti-apoptotic proteins like Bcl-2 .

Other Biological Activities

Beyond its anti-cancer properties, this compound has been explored for other biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects; however, detailed investigations are necessary to establish its efficacy against specific pathogens.

Case Studies and Research Findings

A variety of studies have contributed to understanding the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant anti-proliferative activity against MCF-7 and Panc-1 cell lines with detailed apoptotic pathway analysis .
Study 2Explored the synthesis of related compounds and their biological evaluations; indicated a potential for broad-spectrum activity .
Study 3Investigated the pharmacokinetics and toxicity profiles in animal models; highlighted safety concerns related to irritant properties .

Q & A

Q. Basic

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Confirm ring fusion and substituent positions via chemical shifts (e.g., carbonyl groups at δ ~170 ppm) .
    • IR spectroscopy : Identify carbonyl stretches (~1750 cm⁻¹) and oxazole ring vibrations .
  • Chromatography : HPLC with UV detection ensures purity (>95% by area normalization) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for validating the (10aS) configuration .

How should initial biological screening be designed to evaluate anti-inflammatory or anticancer potential?

Q. Basic

  • In vitro assays :
    • Anti-inflammatory : Measure COX-2 inhibition using ELISA or fluorescence-based assays (IC₅₀ values) .
    • Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine cytotoxicity (EC₅₀) .
  • Control compounds : Compare with known inhibitors (e.g., celecoxib for COX-2) to contextualize activity .
  • Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to establish efficacy thresholds .

What strategies improve synthetic yield in large-scale production without compromising stereochemical integrity?

Q. Advanced

  • Catalyst tuning : Replace homogeneous catalysts with immobilized variants (e.g., Pd/C) for recyclability and reduced metal leaching .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility, while additives like molecular sieves absorb byproducts .
  • Temperature control : Maintain 80–120°C to balance reaction rate and decomposition .
  • Stereochemical preservation : Chiral HPLC or enzymatic resolution ensures enantiopurity of the (10aS) configuration .

How can researchers resolve discrepancies in bioactivity data across studies?

Q. Advanced

  • Structural validation : Re-analyze disputed batches via X-ray crystallography to confirm absence of regioisomers or stereochemical impurities .
  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hour incubation for MTT) to minimize variability .
  • Comparative studies : Test the compound alongside structurally similar analogs (e.g., fluorinated isoquinolines) to isolate structure-activity relationships .

What methodologies elucidate the compound’s mechanism of action in enzyme interactions?

Q. Advanced

  • Molecular docking : Simulate binding to target enzymes (e.g., COX-2, topoisomerase II) using software like AutoDock Vina to identify key interactions (e.g., hydrogen bonding with oxazole carbonyls) .
  • Kinetic studies : Perform enzyme inhibition assays with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
  • In vitro models : Use CRISPR-edited cell lines (e.g., COX-2 knockouts) to validate target specificity .

What precautions are critical when handling this compound in experimental settings?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (irritant properties per GHS Category 4) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Waste disposal : Neutralize acidic byproducts before disposal in accordance with institutional guidelines .

How can radical cascade reactions be applied to synthesize derivatives with enhanced bioactivity?

Q. Advanced

  • Radical initiation : Use AIBN or UV light to generate radicals from halogenated precursors, enabling C–H functionalization .
  • Scavenger screening : Test TEMPO or BHT to trap intermediates and identify reactive pathways .
  • Derivative design : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate electron density and enhance target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione
Reactant of Route 2
Reactant of Route 2
(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.